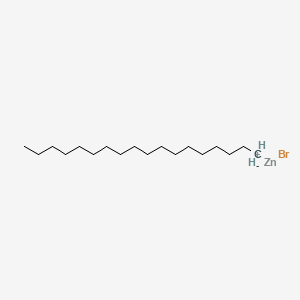

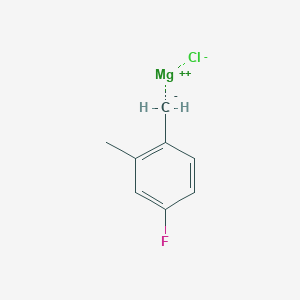

![molecular formula C14H18BrMgNO2 B6333901 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran CAS No. 1187170-36-0](/img/structure/B6333901.png)

2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

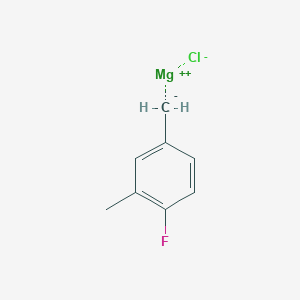

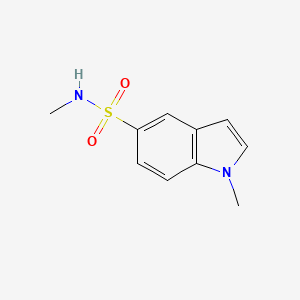

The compound “2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran” is a chemical reagent. It has a molecular weight of 336.51 . The IUPAC name for this compound is bromo [2- (1,4-dioxa-8-azaspiro [4.5]dec-8-ylmethyl)phenyl]magnesium .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H18NO2.BrH.Mg/c1-2-4-13(5-3-1)12-15-8-6-14(7-9-15)16-10-11-17-14;;/h1-4H,6-12H2;1H;/q;;+1/p-1 . This code provides a detailed description of the molecule’s structure and can be used to generate a 3D model.Applications De Recherche Scientifique

Structural Studies and Drug Development

- Structural Elucidation in Antitubercular Drugs : A structural study of a related compound, specifically in the context of developing antitubercular drugs, demonstrated the use of dioxa-azaspiro decane derivatives (Richter et al., 2022).

- Antiviral Drug Development : The synthesis of 1-thia-4-azaspiro[4.5]decan-3-one derivatives revealed their potential in inhibiting human coronavirus replication, highlighting the relevance of azaspiro[4.5]decanes in antiviral drug development (Apaydın et al., 2019).

Polymer Science and Environmental Applications

- Polymer Synthesis for Dye Removal : A Mannich base derivative of calix[4]arene, incorporating 1,4-dioxa-8-azaspiro[4.5]decane, was used to create a polymer effective in removing carcinogenic azo dyes from water, demonstrating the compound's utility in environmental applications (Akceylan et al., 2009).

Organic Synthesis and Chemical Intermediates

- Synthesis of Complex Organic Molecules : Research has shown the utility of dioxa-azaspiro decane derivatives in the synthesis of complex organic molecules, such as 3-acyltetrahydrofurans and polyhydroxylated quinolizidines, indicating their role as versatile intermediates in organic synthesis (Overman & Rishton, 2003); (Malik et al., 2013).

Biologically Active Compound Production

- Synthesis of Biologically Active Compounds : The compound 8-oxa-2-azaspiro[4.5]decane, synthesized from similar chemical precursors, has been identified as promising for producing biologically active compounds (Ogurtsov & Rakitin, 2020).

Pharmaceutical Research

- Antineoplastic Activity in Leukemias : Dibenzo 1-azaspiro[4.5]decanes, derived from similar chemical processes, have shown potential antineoplastic activity against drug-resistant leukemias, indicating the significance of these compounds in pharmaceutical research (Mendes et al., 2019).

Propriétés

IUPAC Name |

magnesium;8-(phenylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18NO2.BrH.Mg/c1-2-4-13(5-3-1)12-15-8-6-14(7-9-15)16-10-11-17-14;;/h1-4H,6-12H2;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHVBYFSVGITLFU-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12OCCO2)CC3=CC=CC=[C-]3.[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrMgNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide 0.25 M in Tetrahydrofuran | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

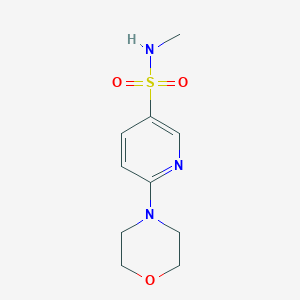

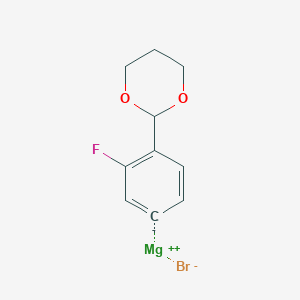

![4-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6333899.png)